molecular formula C24H28N4O B7543787 N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide

N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide

Cat. No. B7543787
M. Wt: 388.5 g/mol
InChI Key: SOYWFWFGOUNCTR-UHFFFAOYSA-N
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Description

N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide, also known as CM-272, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies. In

Mechanism of Action

N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-dependent signaling pathways, which are important for cell growth and survival. In addition, N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide have been extensively studied. In cancer cells, N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide has been shown to inhibit cell growth and induce apoptosis. In addition, N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells. Inflammatory cells treated with N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide have shown a reduction in the production of cytokines and chemokines, which are involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide is its high potency and selectivity for CK2. This makes it a valuable tool for studying the role of CK2 in various biological processes. However, one limitation of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide. One area of interest is the potential use of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation. Another area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide. Finally, the use of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide in the treatment of inflammatory diseases, such as rheumatoid arthritis, is an area of active research.

Synthesis Methods

The synthesis of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide involves the reaction of 2-aminopyridine with 4-chloroquinoline-6-carboxylic acid to form 2-(4-chloroquinolin-6-yl)pyridin-2-amine. This intermediate is then reacted with cyclohexyl methylamine to form N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide. The synthesis of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide has been shown to inhibit the activity of protein kinase CK2, which is overexpressed in many types of cancer cells. In addition, N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

N-[2-[cyclohexyl(methyl)amino]ethyl]-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-28(18-9-3-2-4-10-18)16-15-26-24(29)20-17-23(22-13-7-8-14-25-22)27-21-12-6-5-11-19(20)21/h5-8,11-14,17-18H,2-4,9-10,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYWFWFGOUNCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[Cyclohexyl(methyl)amino]ethyl}-2-(pyridin-2-YL)quinoline-4-carboxamide

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